

An In-depth Technical Guide to 5,8-Dibromoisquinoline (CAS 81045-39-8)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,8-Dibromoisquinoline

Cat. No.: B186898

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Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5,8-Dibromoisquinoline**, a key building block in synthetic and medicinal chemistry. The document delves into its physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications in drug discovery. Emphasis is placed on the practical utility of this compound as a scaffold for the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals working in the field of organic synthesis and drug development, providing both foundational knowledge and practical insights into the use of this versatile molecule.

Introduction

5,8-Dibromoisquinoline (CAS No. 81045-39-8) is a halogenated derivative of isoquinoline, a heterocyclic aromatic organic compound. The isoquinoline scaffold is a common motif in a wide range of natural products and pharmacologically active molecules.^[1] The introduction of bromine atoms at the 5 and 8 positions of the isoquinoline ring system significantly influences its chemical reactivity, making it a valuable intermediate for the synthesis of a diverse array of functionalized molecules.^[2] The bromine substituents serve as versatile handles for various chemical transformations, including nucleophilic substitution and metal-catalyzed cross-

coupling reactions, enabling the construction of complex molecular architectures.[3] Consequently, **5,8-Dibromoisquinoline** has emerged as a crucial starting material in medicinal chemistry for the development of novel compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[4]

Physicochemical Properties

5,8-Dibromoisquinoline is a solid at room temperature, typically appearing as a white to pale yellow crystalline substance.[5] Its key physicochemical properties are summarized in the table below.

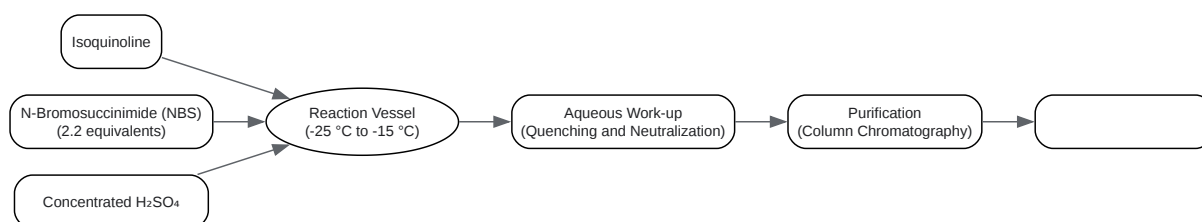
Property	Value	Reference(s)
CAS Number	81045-39-8	[5]
Molecular Formula	C ₉ H ₅ Br ₂ N	[5]
Molecular Weight	286.95 g/mol	[5]
Appearance	White to off-white solid	[3]
Boiling Point	363.7 ± 22.0 °C (Predicted)	[3]
Density	1.923 ± 0.06 g/cm ³ (Predicted)	[3]
logP	3.778	[6]
Solubility	Soluble in organic solvents such as chloroform and dichloromethane; limited solubility in water.	[5][7]

Synthesis of 5,8-Dibromoisquinoline

The most common method for the synthesis of **5,8-Dibromoisquinoline** is the direct bromination of isoquinoline. This reaction proceeds via an electrophilic aromatic substitution mechanism. The isoquinoline ring is activated towards electrophilic attack, and the positions of substitution are directed by the electronic properties of the heterocyclic system. The synthesis is typically carried out in a strong acid, such as concentrated sulfuric acid, which protonates the

nitrogen atom of the isoquinoline, deactivating the pyridine ring and favoring substitution on the benzene ring.[2]

Reaction Workflow



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Caption: Synthesis workflow for **5,8-Dibromoisquinoline**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of isoquinoline.[3][5]

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (96%). Cool the flask to 0 °C in an ice bath.
- **Addition of Isoquinoline:** Slowly add isoquinoline to the stirred sulfuric acid, ensuring the temperature does not exceed 30 °C.
- **Cooling:** Cool the reaction mixture to -25 °C using a dry ice/acetone bath.
- **Addition of Brominating Agent:** Add N-Bromosuccinimide (NBS) (approximately 2.2 equivalents) portion-wise to the vigorously stirred solution, maintaining the internal temperature between -25 °C and -20 °C. The use of an excess of NBS is crucial to drive the reaction towards di-substitution.[3]

- **Reaction Monitoring:** Stir the reaction mixture at -20 °C to -15 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
- **Neutralization:** Neutralize the acidic solution by the slow addition of a concentrated aqueous ammonia solution until the pH reaches approximately 7-8, while keeping the temperature below 25 °C.
- **Extraction:** Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **5,8-Dibromoisquinoline**.

Spectroscopic Characterization

While a comprehensive set of published spectra specifically for **5,8-Dibromoisquinoline** is not readily available, its structural features can be predicted based on the analysis of related brominated isoquinoline derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region. The protons on the pyridine ring (H-1, H-3, and H-4) and the benzene ring (H-6 and H-7) will exhibit characteristic chemical shifts and coupling patterns.

Proton	Expected Chemical Shift (ppm)	Multiplicity
H-1	~9.3	s
H-3	~8.5	d
H-4	~7.8	d
H-6, H-7	~7.6-7.9	m

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.

Carbon	Expected Chemical Shift (ppm)
C-1	~152
C-3	~144
C-4	~121
C-4a	~135
C-5	~120
C-6	~130
C-7	~128
C-8	~118
C-8a	~129

Infrared (IR) Spectroscopy

The IR spectrum of **5,8-Dibromoisoquinoline** is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

Functional Group	Expected Wavenumber (cm ⁻¹)
Aromatic C-H stretch	3100-3000
Aromatic C=C stretch	1600-1450
C-N stretch	1350-1250
C-Br stretch	700-500

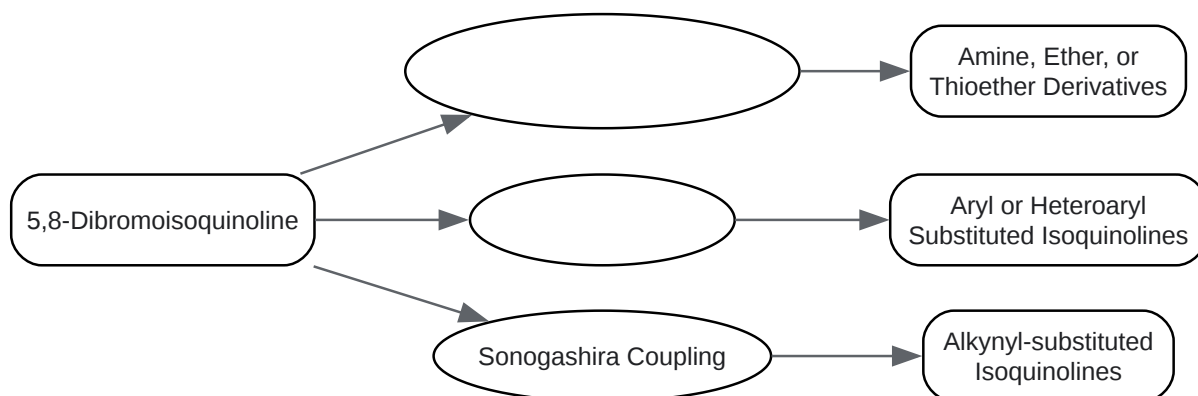
Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[8] Fragmentation patterns would likely involve the loss of bromine atoms and cleavage of the isoquinoline ring.[9]

Reactivity and Applications in Drug Discovery

The bromine atoms at the 5 and 8 positions of the isoquinoline ring are the key to the synthetic utility of **5,8-Dibromoisquinoline**. These positions are susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups.

General Reactivity Scheme



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Caption: Reactivity of **5,8-Dibromoisquinoline**.

Role as a Scaffold in Medicinal Chemistry

5,8-Dibromoisquinoline serves as a versatile scaffold for the synthesis of compounds with potential biological activity. For instance, isoquinoline derivatives have been investigated for their ability to inhibit phosphodiesterases, enzymes that play a crucial role in signal transduction pathways. One study reported that pyrimido[2,1-a]isoquinolin-4-one derivatives, which can be synthesized from halogenated isoquinolines, act as potent inhibitors of platelet phosphodiesterase, leading to an increase in intracellular cAMP levels and subsequent inhibition of platelet aggregation. This highlights the potential of using **5,8-Dibromoisquinoline** as a starting material for the development of novel antiplatelet agents. [\[10\]](#)

Safety and Handling

While a specific safety data sheet for **5,8-Dibromoisquinoline** is not readily available, general precautions for handling brominated aromatic compounds should be followed. These compounds are generally considered to be irritants.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5,8-Dibromoisquinoline (CAS 81045-39-8)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186898#5-8-dibromoisquinoline-cas-number-81045-39-8-properties]

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